1-[(3,4-Dimethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
カタログ番号:
B2879594
CAS番号:
1775303-02-0
分子量:
451.523
InChIキー:
AMXSWTSHPLFWIZ-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
説明
The compound 1-[(3,4-Dimethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine features a piperidine core substituted with two key moieties:
- A 1,2,4-oxadiazole ring bearing a 4-methoxyphenyl group at position 2.
- A 3,4-dimethoxyphenylacetyl group attached to the piperidine nitrogen.
This structural framework is common in CNS-active agents and enzyme inhibitors .
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5/c1-30-20-7-5-19(6-8-20)25-26-23(33-27-25)15-17-10-12-28(13-11-17)24(29)16-18-4-9-21(31-2)22(14-18)32-3/h4-9,14,17H,10-13,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXSWTSHPLFWIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)CC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
Substituted Piperidine-Oxadiazole Derivatives
Compound 1 : 1-(2,4-Dimethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine (CAS: 1775455-42-9)
- Structural Differences :
- The acetyl group is replaced with a 2,4-dimethoxybenzoyl moiety.
- The oxadiazole carries a 4-fluorophenyl instead of 4-methoxyphenyl.
- Implications :
Compound 2 : 4-[1-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine (EP 1,808,168 B1)
- Structural Differences :
- The oxadiazole is substituted with isopropyl , and the piperidine is linked to a pyrazolopyrimidine.
- Implications: The bulky isopropyl group may improve selectivity for kinase targets but reduce BBB permeability.
Compound 3 : 5-{1-[(4-Bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS: 2061679-29-4)
- Structural Differences :
- Replaces oxadiazole with a triazolone ring and incorporates a 4-bromophenylacetyl group.
- Implications :
Piperidine Derivatives with Varied Heterocycles
Compound 4 : 3-Fluoro-4-{4-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-cyclohexyloxy]-pyrazolo[3,4-d]pyrimidin-1-yl}-benzonitrile (EP 1,808,168 B1)
- Structural Differences :
- Incorporates a benzonitrile and cyclohexyloxy linker.
- Implications :
Compound 5 : 5-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS: 338397-26-5)
Structural-Activity Relationship (SAR) Analysis
Impact of Aromatic Substitutions
Heterocycle Modifications
Pharmacokinetic and Pharmacodynamic Considerations
- Passive Permeability : Piperidine derivatives with phenylhexanamide structures exhibit PAMPA-BBB Pe values of 10–30 × 10⁻⁶ cm/s, suggesting the target compound’s methoxy groups may confer similar BBB penetration .
- Metabolic Stability : Methoxy groups resist oxidative metabolism compared to halogenated analogs (e.g., 4-fluorophenyl in Compound 1), which may undergo defluorination .
- Hepatic Stability : Bulky substituents (e.g., isopropyl in Compound 2) improve microsomal stability but may reduce brain bioavailability due to increased molecular weight .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
